molecular formula C6H11NO3 B13528864 2,2-Dimethyl-2-(methylcarbamoyl)aceticacid

2,2-Dimethyl-2-(methylcarbamoyl)aceticacid

Cat. No.: B13528864
M. Wt: 145.16 g/mol
InChI Key: RAWYQBUMVYHAJV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2-(methylcarbamoyl)acetic acid is an organic compound with the molecular formula C6H11NO3 It is known for its unique structure, which includes a carbamoyl group attached to a dimethyl-substituted acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid typically involves the reaction of dimethylmalonic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(CH3)2C(CO2H)2 + CH3NCO → (CH3)2C(CO2H)(CONHCH3)\text{(CH3)2C(CO2H)2 + CH3NCO → (CH3)2C(CO2H)(CONHCH3)} (CH3)2C(CO2H)2 + CH3NCO → (CH3)2C(CO2H)(CONHCH3)

Industrial Production Methods

Industrial production of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2-(methylcarbamoyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

2,2-Dimethyl-2-(methylcarbamoyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylacetic acid: Lacks the carbamoyl group, making it less reactive in certain reactions.

    N-Methylcarbamoyl acetic acid: Similar structure but without the dimethyl substitution.

Uniqueness

2,2-Dimethyl-2-(methylcarbamoyl)acetic acid is unique due to the presence of both dimethyl and carbamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2,2-dimethyl-3-(methylamino)-3-oxopropanoic acid

InChI

InChI=1S/C6H11NO3/c1-6(2,5(9)10)4(8)7-3/h1-3H3,(H,7,8)(H,9,10)

InChI Key

RAWYQBUMVYHAJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC)C(=O)O

Origin of Product

United States

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